5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole)
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Overview
Description
5,5’-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole) is a complex organic compound that features a disulfide linkage and tert-butyl(dimethyl)silyl-protected hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole) typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The key steps include:
Vilsmeier Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.
Reduction: The formyl group is reduced to an alcohol using sodium borohydride in methanol.
Protection: The hydroxyl group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Disulfide Formation: The protected indole derivatives are then linked via a disulfide bond to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of commercially available starting materials and common reagents suggests that scaling up the synthesis could be feasible with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions
5,5’-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The tert-butyl(dimethyl)silyl groups can be removed under acidic conditions to reveal hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Acidic conditions such as acetic acid/water mixtures.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Free hydroxyl groups.
Scientific Research Applications
5,5’-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole) has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in studies involving disulfide bond formation and cleavage.
Mechanism of Action
The mechanism of action of 5,5’-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole) involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, making it useful in various biochemical processes. The tert-butyl(dimethyl)silyl groups protect the hydroxyl functionalities, allowing selective reactions at other sites .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
5,5’-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole) is unique due to its disulfide linkage combined with tert-butyl(dimethyl)silyl-protected hydroxyl groups. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
864058-67-3 |
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Molecular Formula |
C30H44N2O2S2Si2 |
Molecular Weight |
585.0 g/mol |
IUPAC Name |
tert-butyl-[5-[[2-[tert-butyl(dimethyl)silyl]oxy-1-methylindol-5-yl]disulfanyl]-1-methylindol-2-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C30H44N2O2S2Si2/c1-29(2,3)37(9,10)33-27-19-21-17-23(13-15-25(21)31(27)7)35-36-24-14-16-26-22(18-24)20-28(32(26)8)34-38(11,12)30(4,5)6/h13-20H,1-12H3 |
InChI Key |
QSKPBBVOUMNDIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(N1C)C=CC(=C2)SSC3=CC4=C(C=C3)N(C(=C4)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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